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Executive Summary

6-(4-Bromophenyl)-6-oxohexanoic acid (CAS: 102862-52-2) is a critical intermediate in
medicinal chemistry, serving as a scaffold for Histone Deacetylase (HDAC) inhibitors and a
linker in Proteolysis Targeting Chimeras (PROTACS). Its dual functionality—an aryl bromide
handle for cross-coupling and a carboxylic acid tail for amide bond formation—makes it a
versatile building block.

However, commercial availability is often restricted to "make-to-order" or expensive research-
scale quantities (

500/g). This guide provides a dual-track strategy: a Sourcing Analysis for rapid acquisition and
a validated Synthesis Protocol for cost-effective scale-up.

Chemical Profile & Utility[1]
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Property Specification

Chemical Name 6-(4-Bromophenyl)-6-oxohexanoic acid
CAS Number 102862-52-2

Molecular Formula C12H13BrOs

Molecular Weight 285.13 g/mol

Para-substituted aryl bromide; C6-ketone;
Structural Features ) ) )
Terminal carboxylic acid.

HDAC inhibitor synthesis (SAHA analogues);
Key Applications Linker chemistry (PROTACSs, ADCs); Suzuki-

Miyaura coupling substrates.

Structural Insight: The C6-ketone position is crucial. It mimics the acetyl-lysine binding pocket
in HDAC enzymes when derivatized to a hydroxamic acid. The para-bromo substituent allows
for late-stage diversification via palladium-catalyzed cross-coupling [1].

Sourcing Strategy: Market Analysis

For early-stage discovery requiring <5g, purchasing is recommended to save time. For gram-
to-kilogram campaigns, internal synthesis is the only economically viable path.

Commercial Supplier Landscape (Research Scale)

Note: Prices are indicative of the 2024-2025 market and subject to fluctuation.
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) . Vendor Typical Pack Approx. Price .

Supplier Tier . Lead Time
Examples Size (USD)

Tier 1 (Catalog) Matrix Scientific 1g/5g $319/ $1,165 1-2 Weeks

Tier 2 (Specialty)  Rieke Metals 29 $529 2-3 Weeks

. Am. Custom

Tier 3 (Custom) 19 ~$900 4-6 Weeks
Chem.
MolPort / ) ] )

Bulk Aggregators Variable Inquire Variable
PubChem

"Make vs. Buy" Decision Logic

The following decision tree assists project leads in optimizing resource allocation.
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Figure 1: Strategic decision matrix for sourcing 6-(4-Bromophenyl)-6-oxohexanoic acid.

Technical Synthesis Protocol (The "Make" Option)

When commercial costs are prohibitive, the Friedel-Crafts Acylation of bromobenzene with
adipic anhydride is the industry-standard route. This reaction is highly regioselective for the
para position due to steric hindrance at the ortho position and the deactivating nature of the
bromine atom [2].

Reaction Pathway

Bromobenzene Friedel-Crafts

* (0°C to RT)
Adipic Anhydride

Precipitation

6-(4-Bromophenyl)-
6-oxohexanoic acid

. Acylium lon
Activates v Complex

HCI / Ice Quench

AICI3 (2.2 equiv)

Click to download full resolution via product page
Figure 2: Friedel-Crafts acylation pathway using Aluminum Chloride.
Detailed Methodology
Safety Note: Aluminum chloride (

) reacts violently with water, releasing HCI gas.[1] Perform all steps in a fume hood.

Reagents:

Bromobenzene (Solvent/Reactant): 50 mL (Excess)

Adipic Anhydride (or Adipoyl Chloride): 10 mmol

Aluminum Chloride (

): 22 mmol (2.2 equivalents)

Dichloromethane (DCM): Optional co-solvent if Bromobenzene is limited.
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Protocol:

e Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a
pressure-equalizing addition funnel. Maintain an inert atmosphere (

or Ar).

o Catalyst Addition: Add anhydrous

(22 mmol) to the flask.

e Solvent/Reactant: Add Bromobenzene (30 mL) to form a suspension. Cool to 0°C in an ice
bath.

o Acylation: Dissolve Adipic Anhydride (10 mmol) in Bromobenzene (10 mL) or DCM. Add
dropwise to the

suspension over 30 minutes.

o Observation: The mixture will turn yellow/orange and evolve HCI gas.

e Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for
4—6 hours. Monitor by TLC (System: 5% MeOH in DCM).

e Quench: Pour the reaction mixture slowly onto a slurry of crushed ice (100g) and
concentrated HCI (10 mL). Stir vigorously for 30 minutes to break the aluminum complex.

e Isolation:
o Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
o Combine organic layers and wash with Brine.
o Dry over anhydrous
and concentrate in vacuo.

 Purification: The crude solid is often recrystallized from Ethanol/Water or Toluene/Hexane to
yield off-white crystals.
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Expected Yield: 65-80%]2]

Quality Assurance & Validation

To ensure the integrity of the synthesized or purchased material, use the following validation

parameters.
Test Method Acceptance Criteria
Purit HPLC (C18 column, > 95% Area Under Curve
uri

Y MeCN/H20 gradient) (AUC)

Identity 1H-NMR (400 MHz, DMSO-de) Confirms structure (see below)
_ _ _ 118°C — 122°C (Lit. value

Melting Point Capillary Method

check)

'H-NMR Interpretation (DMSO-de)
e 012.0 ppm (s, 1H): Carboxylic acid (-COOH).

0 7.85 ppm (d, 2H): Aryl protons ortho to ketone (deshielded).

0 7.70 ppm (d, 2H): Aryl protons ortho to bromine.

0 2.95 ppm (t, 2H):

-methylene to ketone (-CH2-CO-Ar).

0 2.20 ppm (t, 2H):

-methylene to acid (-CH2-COOH).

0 1.55 ppm (m, 4H): Internal methylene chain protons.

Note: The splitting pattern of the aromatic region (two doublets) confirms the para-substitution.

Applications in Drug Discovery[4][5][6]
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Linker Chemistry (PROTACS)

This molecule is an ideal "linker precursor."

o Step A: The carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative)
using standard amide coupling (EDC/HOBt or HATU).

o Step B: The aryl bromide undergoes Suzuki coupling with a boronic acid derivative of the
target protein ligand.

HDAC Inhibitor Synthesis

To generate SAHA-like analogues:
» Convert the carboxylic acid to a methyl ester.
o Perform Suzuki coupling on the aryl bromide to extend the "cap" group.
o Convert the ester to a hydroxamic acid (
) using hydroxylamine/KOH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b010326?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/1325/Technical_Support_Center_Scaling_Up_the_Synthesis_of_6_2_4_Difluorophenyl_6_oxohexanoic_acid.pdf
https://m.chemicalbook.com/SpectrumEN_4224-70-8_1HNMR.htm
https://pdf.benchchem.com/1325/Synthesis_of_6_2_4_Difluorophenyl_6_oxohexanoic_Acid_A_Detailed_Protocol_via_Friedel_Crafts_Acylation.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-6-phenylhexanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Oxo-6-phenylhexanoic-acid
https://www.researchgate.net/publication/5947803_6-Aryl-4-Oxohexanoic_Acids_Synthesis_Effects_on_Eicosanoid_Biosynthesisand_Anti-Inflammatory_In_Vivo-Activities
https://www.benchchem.com/product/b010326#suppliers-and-price-of-6-4-bromophenyl-6-oxohexanoic-acid
https://www.benchchem.com/product/b010326#suppliers-and-price-of-6-4-bromophenyl-6-oxohexanoic-acid
https://www.benchchem.com/product/b010326#suppliers-and-price-of-6-4-bromophenyl-6-oxohexanoic-acid
https://www.benchchem.com/product/b010326#suppliers-and-price-of-6-4-bromophenyl-6-oxohexanoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b010326?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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